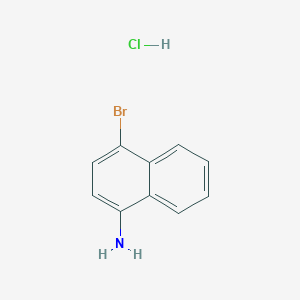

4-Bromo-1-naphthalenamine, HCl

Description

BenchChem offers high-quality 4-Bromo-1-naphthalenamine, HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-naphthalenamine, HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H9BrClN |

|---|---|

Molecular Weight |

258.54 g/mol |

IUPAC Name |

4-bromonaphthalen-1-amine;hydrochloride |

InChI |

InChI=1S/C10H8BrN.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6H,12H2;1H |

InChI Key |

SMLKFJHUUHGKLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

4-Bromo-1-naphthalenamine HCl chemical properties

Technical Whitepaper: 4-Bromo-1-naphthalenamine HCl Synthesis, Reactivity, and Pharmaceutical Utility of a Bifunctional Scaffold[1]

Executive Summary

4-Bromo-1-naphthalenamine HCl (CAS: 2298-07-9 for free base; HCl salt is often generated in situ or custom synthesized) represents a critical "push-pull" naphthalene scaffold in medicinal chemistry and materials science.[1] Characterized by an electron-rich amino group at the C1 position and an electron-withdrawing bromine at C4, this compound serves as a versatile linchpin.[1]

The hydrochloride salt form is preferred for storage due to its enhanced resistance to oxidative degradation (N-oxidation) compared to the free base.[1] However, its utility lies in its dual reactivity: the C1-amine allows for diazonium chemistry and heterocycle formation, while the C4-bromide provides a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] This guide details the handling, conversion, and application of this intermediate, specifically addressing the stability challenges inherent to naphthylamines.

Part 1: Physicochemical Profile[1][2][3][4]

The distinction between the hydrochloride salt and the free base is the single most important factor in experimental success. The salt is stable; the free base is reactive but labile.[1]

| Property | 4-Bromo-1-naphthalenamine (Free Base) | 4-Bromo-1-naphthalenamine HCl (Salt) |

| CAS | 2298-07-9 | N/A (Custom/In-situ) |

| Formula | C₁₀H₈BrN | C₁₀H₈BrN[1][2] · HCl |

| MW | 222.08 g/mol | ~258.54 g/mol |

| Appearance | Off-white to pale purple/brown powder | White to gray crystalline solid |

| Solubility | Soluble in EtOH, DCM, DMSO.[1] Insoluble in H₂O.[1] | Soluble in H₂O, MeOH, DMSO. |

| Oxidation | High (Darkens rapidly in air/light) | Moderate (Stable if desiccated/dark) |

| pKa | ~3.9 (Conjugate acid) | N/A |

| Storage | -20°C, under Argon, Dark | 2-8°C, Desiccated, Dark |

Key Insight: Commercial samples often arrive as the free base and may appear dark purple due to surface oxidation.[1] Recrystallization or salt formation is recommended immediately upon receipt for long-term library storage.[1]

Part 2: Synthetic Routes & Purification

Direct bromination of 1-naphthylamine is hazardous and lacks regioselectivity.[1] The industry-standard protocol utilizes an acetylation "mask" to direct bromination to the para (C4) position and protect the amine from oxidation.[1]

Synthesis Workflow (DOT Diagram)

Caption: Figure 1. Regioselective synthesis via N-protection.[1] The acetyl group sterically hinders ortho-bromination, favoring the C4 position.[1]

Part 3: Reactivity & Functionalization

The compound's value lies in its orthogonal reactivity.[1] Researchers can modify the amine first (e.g., amide coupling) and then the bromide, or vice versa, provided the chemistry is compatible.

Reactivity Landscape (DOT Diagram)

Caption: Figure 2. Divergent reactivity pathways. The HCl salt can be used directly in acidic media (Diazotization) but must be neutralized for Pd-catalysis.[1]

Part 4: Experimental Protocols

Protocol A: Controlled Free-Basing (The "Switch")

Context: Most Palladium catalysts are poisoned by strong acids (HCl).[1] If starting with the salt for a Suzuki coupling, you must neutralize it without oxidizing the amine.

-

Suspension: Suspend 1.0 eq of 4-Bromo-1-naphthalenamine HCl in EtOAc (10 mL/g).

-

Biphasic Neutralization: Add 1.2 eq of saturated aqueous NaHCO₃.

-

Extraction: Stir vigorously for 15 minutes until the solid dissolves and the organic layer darkens slightly.

-

Isolation: Separate organic layer.[1] Wash with brine.[1] Dry over Na₂SO₄.[1]

-

Usage: Concentrate in vacuo and use immediately . Do not store the free base in solution for >2 hours.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Context: Coupling at C4-Br without poisoning the catalyst with the C1-NH₂.[1]

Reagents:

-

4-Bromo-1-naphthalenamine (Free base, freshly prepared): 1.0 eq[1]

-

Aryl Boronic Acid: 1.2 eq

-

Base: K₂CO₃ (2.0 eq, aqueous 2M)

-

Solvent: 1,4-Dioxane (degassed)[1]

Method:

-

Inert Atmosphere: Charge a Schlenk flask with the amine, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3x).[1]

-

Solvation: Add degassed Dioxane. Stir until dissolved.

-

Activation: Add aqueous K₂CO₃ via syringe. The mixture will turn biphasic.[1]

-

Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (The product is usually highly fluorescent under UV).[1]

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water.[1]

-

Purification: Silica gel chromatography. Note: Naphthylamines streak on silica.[1] Add 1% Triethylamine to the eluent to sharpen bands.

Part 5: Safety & Handling (HSE)

CRITICAL WARNING: Naphthylamines have a historical association with bladder cancer.[1] While 1-naphthylamine derivatives are significantly less carcinogenic than 2-naphthylamine, cross-contamination is possible during synthesis.[1] Treat this compound as a potential carcinogen.[1][2]

-

Engineering Controls: All weighing and manipulation must occur inside a certified fume hood or glovebox.

-

PPE: Double nitrile gloves, lab coat, and safety glasses.[1]

-

Decontamination: Wipe down surfaces with a dilute bleach solution (oxidizes residual amine) followed by ethanol.[1]

-

Waste: Segregate as halogenated organic waste. Do not mix with oxidizing acids (e.g., Nitric acid) due to vigorous exothermic decomposition.[1]

References

-

Synthesis & Properties: ChemicalBook. (2025).[1] "4-Bromo-1-naphthylamine Properties and Synthesis." Link

-

Suzuki Coupling Methodology: Organic Chemistry Portal. "Suzuki-Miyaura Coupling: Mechanism and Recent Developments." Link

-

Safety Data: Thermo Fisher Scientific. (2012).[1] "Safety Data Sheet: 4-Bromoaniline (Analogous Hazard Data)." Link[1]

-

General Reactivity: PubChem. "4-Bromo-1-naphthalenamine Compound Summary."[1] National Library of Medicine.[1] Link[1]

Sources

Technical Monograph: 4-Bromo-1-naphthalenamine Hydrochloride

The following technical guide is structured to provide an exhaustive analysis of 4-Bromo-1-naphthalenamine Hydrochloride, focusing on its molecular weight as a pivotal stoichiometric factor in synthetic chemistry and drug development.

Precision Stoichiometry, Synthesis, and Application in Heterocyclic Chemistry

Executive Technical Summary

4-Bromo-1-naphthalenamine (CAS: 2298-07-9 for free base) is a critical halogenated naphthylamine intermediate.[1] While often sourced as a free base, the hydrochloride (HCl) salt form is frequently generated in situ or isolated to enhance stability and water solubility during aqueous workups.[1]

For the researcher, the Molecular Weight (MW) is not merely a physical constant; it is the anchor for yield calculations in cross-coupling reactions (e.g., Buchwald-Hartwig amination) and heterocyclic scaffold construction (e.g., quinolones).[1]

Core Identity Matrix

| Property | Free Base | Hydrochloride Salt (HCl) |

| IUPAC Name | 4-Bromonaphthalen-1-amine | 4-Bromonaphthalen-1-aminium chloride |

| Formula | ||

| Molecular Weight | 222.08 g/mol | 258.54 g/mol |

| Appearance | Pale purple/fibrous powder | Off-white to grey crystalline solid |

| Solubility | Organic solvents (DCM, EtOAc) | Water (moderate), Ethanol, DMSO |

| CAS Number | 2298-07-9 | Not widely indexed; often cited as derivative |

Physicochemical Architecture & Molecular Weight Analysis

Understanding the mass shift between the free base and the salt is critical for accurate dosing in pharmaceutical synthesis.[1]

Stoichiometric Implications

When converting from a literature protocol using the free base to using the HCl salt (or vice versa), a correction factor of 1.164 must be applied:

[1]Application Note: If a protocol requires 1.00 g of the free base, and you are using the HCl salt, you must weigh 1.164 g of the salt to maintain molar equivalence.[1] Failure to adjust results in a 14% molar deficiency , potentially stalling catalytic cycles in sensitive Pd-catalyzed reactions.[1]

pKa and Salt Formation

The nitrogen atom on the naphthalene ring has a predicted pKa of approximately 2.93 - 3.9 (conjugate acid).[1] This relatively low basicity (compared to aniline) is due to the electron-withdrawing nature of the naphthalene system and the inductive effect of the bromine at the para position.[1]

-

Implication: Strong acids (conc.[1] HCl) are required to fully protonate the amine and form a stable salt lattice.[1]

Synthetic Pathway: The Protection-Deprotection Strategy

Direct bromination of 1-naphthylamine is hazardous and lacks regioselectivity, often leading to poly-brominated byproducts.[1] The industry-standard protocol utilizes an acetylation protection strategy to direct the bromine to the para (4-) position via steric hindrance and electronic modulation.[1]

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway for 4-Bromo-1-naphthalenamine HCl via N-acetyl protection.

Detailed Protocol

-

Protection: 1-Naphthylamine is treated with acetic anhydride to form N-acetyl-1-naphthylamine.[1] The acetyl group sterically hinders the ortho positions.[1]

-

Bromination: Bromine (

) is added in glacial acetic acid.[1] The amide directing group ensures substitution primarily at the 4-position.[1] -

Hydrolysis (Salt Formation): The intermediate is refluxed with concentrated HCl in ethanol.[1] This removes the acetyl group and simultaneously precipitates the target as the Hydrochloride salt , which can be filtered directly.[1]

Analytical Validation & QC

To verify the molecular weight and identity of the synthesized salt, a multi-modal approach is required.

Mass Spectrometry (LC-MS)

-

Expected Signal: In ESI+ mode, the salt dissociates.[1] You will observe the protonated molecular ion

.[1] -

Isotope Pattern: Bromine exists as

and -

Validation: The presence of this "twin peak" signature confirms mono-bromination.[1]

Gravimetric Titration (Chloride Content)

To confirm the material is the mono-hydrochloride salt (MW 258.[1]54) and not the free base or a hydrate:

-

Method: Dissolve accurately weighed sample in water/methanol. Titrate with standardized

.[1] -

Calculation:

[1]-

Deviations >0.5% indicate incomplete salt formation or excess trapped HCl.[1]

-

Applications in Drug Discovery

4-Bromo-1-naphthalenamine is a "privileged scaffold" precursor.[1] Its dual functionality (amine + aryl bromide) makes it a versatile linchpin in medicinal chemistry.[1]

Heterocyclic Construction

It serves as the A-ring precursor for benzo[h]quinolines and other fused tricyclic systems used in:

-

Antimalarials: Analogues of quinine.[1]

-

DNA Intercalators: Naphthalimide derivatives for oncology.[1][2]

Catalytic Cross-Coupling Workflow

The C-Br bond is highly reactive in Pd-catalyzed couplings, while the amine can be derivatized or protected.[1]

Figure 2: Divergent synthetic utility in Palladium-catalyzed cross-coupling reactions.

Safety & Handling (E-E-A-T)

Warning: Aromatic amines are notorious for potential genotoxicity.[1] While 1-naphthylamine is less toxic than its 2-isomer, halogenated derivatives must be handled with High Potency Compound (HPC) protocols.[1]

-

PPE: Double nitrile gloves, P3 particulate respirator, and lab coat.[1]

-

Storage: The free base oxidizes (darkens) upon air exposure.[1] The HCl salt is significantly more stable to oxidation but should still be stored in amber vials under argon/nitrogen at room temperature.[1]

-

First Aid: In case of skin contact, wash with polyethylene glycol (PEG 400) followed by soap and water; PEG helps solubilize the lipophilic bromide.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 75303, 4-Bromo-1-naphthylamine. Retrieved from [Link]

-

Luo, Y., et al. (2015).[1][2] Synthesis and antimicrobial evaluation of novel benzimidazole-derived naphthalimide triazoles. Journal of the Brazilian Chemical Society, 21(3), 496-501.[1][3][4] (Contextual citation for naphthalimide biological activity).

Sources

- 1. 4-Bromo-1-naphthylamine | C10H8BrN | CID 75303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-1-naphthylamine | 2298-07-9 [chemicalbook.com]

- 4. 4-Bromo-1-naphthylamine CAS#: 2298-07-9 [m.chemicalbook.com]

Technical Monograph: 4-Bromo-1-naphthalenamine HCl

Executive Summary & Chemical Identity

4-Bromo-1-naphthalenamine Hydrochloride is a bifunctional naphthalene building block critical to medicinal chemistry and materials science. It is characterized by two distinct reactive handles: a nucleophilic primary amine at the C1 position and an electrophilic bromine at the C4 position. This "push-pull" electronic structure makes it an ideal scaffold for synthesizing complex biaryl systems, fluorescent dyes (naphthalimides), and kinase inhibitors.

Critical Note on CAS Registry: Users must distinguish between the free base and the salt form.

-

CAS 2298-07-9: 4-Bromo-1-naphthalenamine (Free Base).

-

HCl Salt: Often unassigned a unique CAS in general databases but chemically defined as the stoichiometric hydrochloride of 2298-07-9. The HCl form is preferred for storage due to enhanced oxidative stability and reduced volatility.

Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Free Base (CAS 2298-07-9) | Hydrochloride Salt (Target) |

| Formula | C₁₀H₈BrN | C₁₀H₈BrN · HCl |

| Molecular Weight | 222.08 g/mol | 258.54 g/mol |

| Appearance | Pale purple/brown powder | Grey to violet crystalline solid |

| Solubility | DCM, EtOAc, DMSO | Water, Methanol, DMSO |

| Melting Point | 102–104 °C | >200 °C (Decomposes) |

| Storage | 2–8 °C, Inert Atmosphere | Desiccate, Inert Atmosphere |

Synthetic Utility & Reaction Mechanisms

The utility of 4-Bromo-1-naphthalenamine HCl lies in its ability to undergo orthogonal functionalization. The amine group can be derivatized or protected, while the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling.

The "Switchable" Reactivity Map

The molecule's reactivity is dictated by pH. In acidic media (as the HCl salt), the amine is protonated and deactivated, preventing oxidation. Upon neutralization, the free amine becomes a potent nucleophile.

Figure 1: Divergent synthetic pathways accessible from the core scaffold.

Mechanism: Palladium-Catalyzed Cross-Coupling

The C4-Bromine bond is activated via oxidative addition to Pd(0).[1] The electron-rich naphthalene ring facilitates this step, but the presence of the free amine can poison catalysts if not protected or if the catalyst system (e.g., Pd(dppf)Cl₂) is not carefully selected.

Key Insight: For Suzuki couplings, using the HCl salt directly in the presence of excess base (e.g., 3-4 equivalents of Na₂CO₃) is often superior to using the free base. The in situ neutralization generates a fresh, non-oxidized free amine species that reacts cleanly.

Experimental Protocol: Biaryl Synthesis via Suzuki Coupling

This protocol describes the coupling of 4-Bromo-1-naphthalenamine HCl with Phenylboronic acid. This is a standard validation workflow for testing batch reactivity.

Objective: Synthesize 4-phenyl-1-naphthalenamine.

Reagents

-

Substrate: 4-Bromo-1-naphthalenamine HCl (1.0 eq)

-

Coupling Partner: Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl₂ · DCM (3-5 mol%)

-

Base: Na₂CO₃ (3.0 eq, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Workflow

-

System Preparation: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

-

Charging: Add the naphthalene substrate, boronic acid, and Pd catalyst to the flask.

-

Solvent Addition: Add 1,4-Dioxane via syringe. Sparge with Argon for 10 minutes to remove dissolved O₂ (Critical for Pd cycle longevity).

-

Activation: Add the aqueous Na₂CO₃ solution. The mixture may biphasic; vigorous stirring is required.

-

Reaction: Heat to 90 °C for 12–16 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material spot (low R_f due to amine) should disappear.

-

Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine (x1). Dry organic layer over MgSO₄.

-

Purification: Flash column chromatography. Note: The amine product is polar; pre-treat silica with 1% Triethylamine to prevent streaking.

Figure 2: Optimized workflow for Suzuki coupling of aminonaphthalenes.

Applications in Drug Discovery

The 4-amino-1-aryl-naphthalene scaffold is a "privileged structure" in medicinal chemistry, particularly for hydrophobic binding pockets.

-

Kinase Inhibitors: The flat naphthalene ring mimics the purine ring of ATP, allowing it to slot into the ATP-binding site of kinases. The amine group forms key hydrogen bonds with the "hinge region" residues (e.g., Glu, Leu).

-

GPCR Ligands: Naphthalene derivatives are lipophilic enough to penetrate the CNS and interact with transmembrane domains of G-Protein Coupled Receptors (e.g., Serotonin or Dopamine receptors).

-

Fluorescent Probes: Derivatization of the amine with naphthalimide structures creates "push-pull" dyes used in cellular imaging to track pH or ion concentrations.

Safety & Handling (E-E-A-T)

Hazard Class: Carcinogenicity (Suspected), Acute Toxicity, Aquatic Toxicity.

-

Naphthylamine Toxicity: Historically, 2-naphthylamine is a potent bladder carcinogen. While the 1-isomer (this compound) is less toxic, commercial samples may contain trace 2-isomer impurities. ALWAYS handle in a fume hood.

-

HCl Advantage: The hydrochloride salt significantly reduces the vapor pressure compared to the free base, lowering inhalation risk during weighing.

-

Oxidation: The free base oxidizes rapidly in air to form dark purple tar-like impurities (quinhydrones). Store the HCl salt under Nitrogen/Argon in the dark.

First Aid:

-

Skin Contact: Wash immediately with soap and water. Naphthalenamines can absorb through skin.

-

Inhalation:[3][4][5] Move to fresh air.[3][4][5] If breathing is difficult, provide oxygen.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75303, 4-Bromo-1-naphthylamine. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for the Suzuki protocol described).[1][6][2][7][8]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling.[7][8] Retrieved from [Link]

Sources

- 1. ocf.berkeley.edu [ocf.berkeley.edu]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Suzuki Coupling [organic-chemistry.org]

Technical Whitepaper: Solubility Profiling and Handling of 4-Bromo-1-naphthalenamine HCl

[1]

Executive Summary & Molecular Identity

4-Bromo-1-naphthalenamine Hydrochloride (also known as 1-Amino-4-bromonaphthalene HCl) is a critical intermediate in the synthesis of azo dyes and pharmaceutical scaffolds, particularly via Suzuki-Miyaura cross-coupling reactions.

While the free base (CAS 2298-07-9) is lipophilic, the hydrochloride salt introduces a polar ionic headgroup, drastically altering its solubility profile. This guide addresses the specific challenge of handling this molecule: balancing the hydrophobic naphthalene core with the hydrophilic ammonium chloride moiety.

| Property | Detail |

| Systematic Name | 4-Bromonaphthalen-1-amine hydrochloride |

| Free Base CAS | 2298-07-9 |

| Salt Form | Hydrochloride (HCl) |

| Molecular Weight | ~258.54 g/mol (Salt) vs 222.08 g/mol (Base) |

| pKa (Conjugate Acid) | ~3.92 (Estimated based on 1-naphthylamine) |

| Appearance | White to pale purple crystalline powder (darkens on oxidation) |

Physicochemical Basis of Solubility

Understanding the solubility of this compound requires analyzing two competing structural forces:

-

The Hydrophobic Driver (Naphthalene Ring): The large, aromatic bicyclic system provides high lattice energy and lipophilicity, driving the molecule to crystallize and resist dissolution in water.

-

The Hydrophilic Driver (Ammonium Chloride): The protonated amine (

) provides a site for ion-dipole interactions with polar solvents.

The pH-Solubility Trap

A critical operational failure often occurs when researchers attempt to dissolve the salt in neutral water. Due to the low pKa (~3.9), 4-bromo-1-naphthalenamine is a weak base. In neutral water (pH 7), the equilibrium shifts toward the free base, which is insoluble in water.

Technical Insight: To maintain the salt in an aqueous solution, the solvent must be acidified (pH < 3) to suppress hydrolysis.

Figure 1: The pH-dependent solubility equilibrium. Note that in neutral water, the equilibrium spontaneously shifts toward the insoluble free base.

Solubility Profile

The following data aggregates empirical observations from synthesis workups and standard solubility rules for naphthylamine salts.

Quantitative Solubility Classes

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Dipolar Aprotic | DMSO | High (>100 mg/mL) | Ideal for stock solutions. |

| Dipolar Aprotic | DMF | High | Good alternative to DMSO. |

| Polar Protic | Methanol | High | Suitable for transfers. |

| Polar Protic | Ethanol (Hot) | High | Primary solvent for recrystallization. |

| Polar Protic | Ethanol (Cold) | Moderate | Salt may crystallize upon cooling. |

| Aqueous | Water (pH < 2) | Moderate | Requires excess HCl to prevent hydrolysis. |

| Aqueous | Water (pH 7) | Low / Unstable | Risk of free base precipitation. |

| Non-Polar | Diethyl Ether | Insoluble | Used to wash away non-polar impurities. |

| Non-Polar | Hexanes | Insoluble | Excellent anti-solvent for precipitation. |

Experimental Protocols

Protocol A: Recrystallization (Purification)

This protocol utilizes the high solubility of the salt in hot ethanol and its reduced solubility in cold/non-polar environments.

Reagents:

-

Crude 4-Bromo-1-naphthalenamine HCl[1]

-

Ethanol (95% or Absolute)

-

Concentrated HCl (37%)[2]

-

Diethyl Ether (optional, for washing)

Workflow:

-

Dissolution: Place crude solid in a flask. Add minimum volume of Ethanol.[2]

-

Acidification: Add 1-2 drops of conc. HCl per 10 mL of ethanol. Rationale: This prevents dissociation to the free base during heating.

-

Heating: Heat to reflux (approx. 78°C) until fully dissolved. If particulates remain, hot filter.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

-

Isolation: Filter the crystals under vacuum.

-

Washing: Wash the filter cake with cold diethyl ether (removes non-polar impurities and residual ethanol).

-

Drying: Dry in a vacuum desiccator over

.

Protocol B: Free Base Liberation

For applications requiring the neutral amine (e.g., nucleophilic substitution), convert the salt immediately prior to use to avoid oxidation.

Figure 2: Workflow for converting the stable HCl salt into the reactive free base.

Stability & Storage

-

Oxidation Sensitivity: Naphthylamines are prone to air oxidation, turning from white/pale purple to dark brown/black. The HCl salt is significantly more stable than the free base but should still be stored under inert gas (Nitrogen/Argon).

-

Hygroscopicity: The salt can be hygroscopic. Store in a tightly sealed container with desiccants.

-

Light Sensitivity: Protect from light to prevent photochemical degradation.

References

-

ChemicalBook. (2024). 4-Bromo-1-naphthylamine Properties and Synthesis. Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 75303, 4-Bromo-1-naphthalenamine. Retrieved from

-

University of Calgary. (2023). Solubility of Organic Compounds: Amines and their Salts. Retrieved from

-

BenchChem. (2024). Synthesis Protocols for Bromonaphthalene Derivatives. Retrieved from

An In-depth Technical Guide to the Solubility of 4-Bromo-1-naphthalenamine in Ethanol

Abstract

Introduction: The Significance of Solubility in a Research and Development Context

Solubility is a fundamental physicochemical property that governs the behavior of a compound in a given solvent system. For a molecule like 4-Bromo-1-naphthalenamine, which serves as a building block in the synthesis of more complex molecules, understanding its solubility in a common laboratory solvent such as ethanol is paramount.[1] In drug development, solubility directly impacts bioavailability, formulation, and dosage. In chemical synthesis, it dictates reaction conditions, purification strategies (such as crystallization), and overall process efficiency. This guide aims to provide a deep dive into the factors governing the solubility of 4-Bromo-1-naphthalenamine in ethanol, offering both theoretical insights and practical, actionable protocols.

Physicochemical Profile of 4-Bromo-1-naphthalenamine

A thorough understanding of a compound's physical and chemical properties is the first step in predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrN | [2] |

| Molecular Weight | 222.08 g/mol | [2] |

| Melting Point | 102-103 °C | [1][3] |

| Boiling Point (Predicted) | 338.4 ± 17.0 °C | [1][3] |

| pKa (Predicted) | 2.93 ± 0.10 | [1][3] |

| Appearance | White to Amber to Dark purple powder/crystal | [1][3] |

Table 1: Key Physicochemical Properties of 4-Bromo-1-naphthalenamine.

The structure of 4-Bromo-1-naphthalenamine, featuring a bulky, nonpolar naphthalene ring system, a polar amine group (-NH₂), and a halogen (bromine) substituent, creates a molecule with mixed polarity. This structural complexity is central to its solubility characteristics.

Theoretical Framework for Solubility in Ethanol

The principle of "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires an examination of the intermolecular forces at play between the solute (4-Bromo-1-naphthalenamine) and the solvent (ethanol).

Ethanol (CH₃CH₂OH) is a polar protic solvent, capable of hydrogen bonding. The solubility of 4-Bromo-1-naphthalenamine in ethanol is a result of a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions.

The key interactions are:

-

Hydrogen Bonding: The primary driver of solubility for this pair is the hydrogen bonding between the amine group (-NH₂) of 4-Bromo-1-naphthalenamine and the hydroxyl group (-OH) of ethanol.[4][5] The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, while the hydrogens on the amine can act as hydrogen bond donors.

-

Dipole-Dipole Interactions: Both 4-Bromo-1-naphthalenamine and ethanol are polar molecules, leading to dipole-dipole attractions.

-

Van der Waals Forces: These London dispersion forces exist between all molecules and will contribute to the overall solvation, particularly involving the large naphthalene ring.

The large, hydrophobic naphthalene core counteracts the solubilizing effect of the polar amine group.[6] However, the presence of ethanol as a solvent, which has both polar and nonpolar characteristics (the ethyl group), helps to solvate both the polar and nonpolar regions of the solute molecule.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Standard Curve (for UV-Vis or HPLC):

-

Accurately weigh a small amount of 4-Bromo-1-naphthalenamine and dissolve it in a known volume of ethanol to create a stock solution of known concentration.

-

Perform a series of dilutions to prepare several standard solutions of lower, known concentrations.

-

Analyze these standards using the chosen analytical method (UV-Vis at the λ_max or a calibrated HPLC method) to generate a standard curve of absorbance/peak area versus concentration.

-

-

Saturation Method:

-

To a series of sealed vials, add a measured volume of absolute ethanol (e.g., 10 mL).

-

Add an excess amount of 4-Bromo-1-naphthalenamine to each vial to ensure a saturated solution is formed. The presence of undissolved solid is essential.

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for an extended period (24-48 hours is recommended) to ensure the solution is fully saturated.

-

-

Sampling and Analysis:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette, and immediately filter it through a syringe filter into a volumetric flask. This step is crucial to remove any undissolved microcrystals.

-

Dilute the filtered sample with ethanol to a concentration that falls within the range of your standard curve.

-

Analyze the diluted sample using the same analytical method used for the standards.

-

-

Calculation:

-

Using the standard curve, determine the concentration of the diluted sample.

-

Back-calculate the concentration of the original, undiluted supernatant, taking into account the dilution factor. This value represents the solubility of 4-Bromo-1-naphthalenamine in ethanol at that specific temperature.

-

Repeat the experiment at different temperatures to understand the temperature dependence of solubility.

-

Factors Influencing Solubility

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature. [7][8]This is particularly relevant in synthetic chemistry, where reactions are often heated.

-

Solvent Purity: The presence of water in the ethanol can affect solubility. While 95% ethanol is commonly used in synthesis, absolute ethanol is recommended for precise solubility measurements to ensure a consistent solvent system.

-

pH: As an amine, 4-Bromo-1-naphthalenamine is a weak base. Its solubility in ethanol could be altered by the addition of acidic or basic modifiers, though this is less pronounced than in aqueous systems.

Conclusion and Practical Implications

This technical guide has established a comprehensive framework for understanding the solubility of 4-Bromo-1-naphthalenamine in ethanol. While quantitative data requires experimental determination, the theoretical principles and qualitative evidence strongly suggest a favorable solubility, particularly at elevated temperatures. The provided experimental protocol offers a robust method for researchers to generate the specific data required for their applications.

For professionals in drug development, this information is foundational for early-stage formulation and assessing the feasibility of ethanolic delivery systems. For synthetic chemists, a clear understanding of solubility allows for the optimization of reaction conditions, the design of effective crystallization-based purification protocols, and improved process scale-up. The principles and methodologies outlined herein serve as a critical resource for any scientific endeavor involving 4-Bromo-1-naphthalenamine.

References

-

Quora. (2018-05-12). How does branching increase the solubility in amines?. [Link]

-

Reddit. (2021-01-27). Solubility of 4-bromo aniline in solvents?. [Link]

-

PubChem. (n.d.). 4-Bromo-1-naphthylamine | C10H8BrN | CID 75303. [Link]

-

Chemistry LibreTexts. (2023-01-22). Advanced Properties of Amines. [Link]

-

LibreTexts. (2023-08-31). Solubility of Organic Compounds. [Link]

-

CK-12 Foundation. (2026-02-01). Physical Properties of Amines. [Link]

-

Journal of Chemical & Engineering Data. (2019-06). Thermodynamic Studies of Solubility for Naphthalene in 12 Solvents from 279 to 330 K. [Link]

-

Chemistry LibreTexts. (2024-11-07). 23.1: Properties of amines. [Link]

-

Academia.edu. (n.d.). Effect of temperature and solvent on the solubility of naphthalene. [Link]

Sources

- 1. 4-Bromo-1-naphthylamine CAS#: 2298-07-9 [m.chemicalbook.com]

- 2. 4-Bromo-1-naphthylamine | C10H8BrN | CID 75303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-1-naphthylamine | 2298-07-9 [chemicalbook.com]

- 4. quora.com [quora.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. (DOC) TITLE: EFFECT OF TEMPERATURE AND SOLVENT ON THE SOLUBILITY OF NAPHTHALENE [academia.edu]

Physicochemical Profiling: 4-Bromo-1-naphthalenamine HCl

This guide details the physicochemical profiling of 4-Bromo-1-naphthalenamine HCl , focusing on the determination and implications of its acid dissociation constant (pKa).

Executive Summary

4-Bromo-1-naphthalenamine (CAS: 2298-07-9 for free base) is a halogenated naphthylamine derivative widely employed as a building block in the synthesis of dyes, agrochemicals, and pharmaceutical intermediates (e.g., quinolone heterocycles).[1][2][3][4][5]

The pKa value of its conjugate acid is a critical parameter governing its solubility, salt stability, and nucleophilicity. While the parent compound, 1-naphthylamine, has a well-established pKa of 3.92 , the introduction of the bromine atom at the 4-position shifts this value significantly.

Key Data Point:

-

Predicted pKa (Conjugate Acid): ~2.93 ± 0.10[1]

-

Experimental Context: The 4-bromo substituent exerts a net electron-withdrawing effect, lowering the basicity of the amine relative to the parent naphthalene system.

Chemical Context & Theoretical Grounding

Structural Analysis

The basicity of an aromatic amine is determined by the availability of the lone pair on the nitrogen atom. In 4-bromo-1-naphthalenamine, two opposing electronic effects are at play:

-

Inductive Effect (-I): The bromine atom is electronegative, pulling electron density through the sigma bond framework. This destabilizes the positively charged ammonium cation (

), favoring the deprotonated form and thus lowering the pKa . -

Resonance Effect (+R): Bromine has lone pairs that can donate electron density into the aromatic ring. However, in the naphthalene system, the inductive withdrawal generally dominates for halogens, particularly when para (or 4-position) to the amine.

Comparative Data

The shift in basicity can be contextualized by comparing it to related aromatic amines.

| Compound | Structure | pKa (Conjugate Acid) | Electronic Driver |

| Aniline | Phenyl-NH₂ | 4.63 | Baseline aromatic amine. |

| 1-Naphthylamine | Naphthyl-NH₂ | 3.92 | Extended conjugation stabilizes the free base lone pair (delocalization), reducing basicity. |

| 4-Bromo-1-naphthalenamine | 4-Br-Naphthyl-NH₂ | 2.93 (Pred) | -I effect of Br further destabilizes the cation. |

Experimental Protocol: Spectrophotometric Determination

For bases with pKa values < 4 and low aqueous solubility, Spectrophotometric Titration is the gold standard method (superior to potentiometric titration). This method relies on the distinct UV-Vis absorption spectra of the protonated cation (

Principle

The dissociation equilibrium is defined as:

According to the Beer-Lambert law, the observed absorbance (

Workflow Diagram

The following diagram outlines the validated workflow for determining the pKa of 4-Bromo-1-naphthalenamine.

Caption: Step-by-step Spectrophotometric Titration Workflow for low-pKa aromatic amines.

Detailed Methodology

Step 1: Stock Solution Preparation

-

Dissolve 10 mg of 4-Bromo-1-naphthalenamine HCl in 10 mL of HPLC-grade methanol.

-

Note: Methanol is used to ensure complete dissolution; the final percentage in the assay (<1%) will not significantly alter the dielectric constant of water.

Step 2: Buffer System Generation

-

Prepare a series of 10 aqueous buffers ranging from pH 1.0 to 6.0 in 0.5 pH increments.

-

Recommended Buffers:

-

pH 1.0–2.5: HCl / KCl

-

pH 2.5–6.0: Citrate / Phosphate

-

-

Control: Maintain constant ionic strength (

M) using KCl to prevent activity coefficient deviations.

Step 3: Spectral Acquisition

-

Spike 15 µL of stock solution into 3 mL of each buffer (Final concentration ~50 µM).

-

Blank the UV-Vis spectrophotometer with the corresponding buffer.

-

Scan from 200 nm to 400 nm.

-

Observation: You will observe a bathochromic shift (red shift) as the pH increases and the species transitions from cation (

) to neutral (

Step 4: Data Analysis

-

Identify the wavelength of maximum difference (

) between the acidic and basic spectra. -

Plot Absorbance at

vs. pH.[6] -

Fit the data to a sigmoidal curve. The inflection point represents the pKa.

Implications for Research & Development

Solubility & Salt Selection

The HCl salt of 4-Bromo-1-naphthalenamine is stable in the solid state. However, in solution:

-

pH < 2.0: The compound exists as the soluble cation (

). -

pH > 3.0: The equilibrium shifts toward the neutral free base (

). Due to the lipophilic naphthyl ring and bromine substituent, the neutral form has very low aqueous solubility , leading to precipitation. -

Protocol Tip: Always maintain acidic conditions (pH < 2) when handling aqueous stock solutions to prevent "crashing out."

Synthetic Utility (Nucleophilicity)

The reduced pKa (2.93) compared to aniline (4.[7]63) indicates that the amino group is less nucleophilic .

-

Acylation/Alkylation: Requires stronger bases (e.g., Pyridine, TEA) or elevated temperatures compared to non-halogenated amines.

-

Diazotization: The lower basicity is advantageous for diazotization reactions (Sandmeyer reaction), as the amine is less prone to side reactions in the strongly acidic media required for diazonium salt formation.

Biological Relevance (ADME)

In physiological environments (pH 7.4):

-

Ionization State: >99.9% Neutral.

-

Permeability: High passive permeability is expected due to the neutral state and high lipophilicity (LogP ~ 3.0).

-

Toxicity: Like many aromatic amines, this compound should be handled as a potential mutagen; the neutral form is readily absorbed through the skin.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75303, 4-Bromo-1-naphthalenamine. Retrieved from [Link]

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Standard reference for 1-naphthylamine pKa methodology).

-

Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Source for Spectrophotometric Titration Protocol).[8]

Sources

- 1. 4-Bromo-1-naphthylamine CAS#: 2298-07-9 [m.chemicalbook.com]

- 2. 4-Bromo-1-naphthylamine | 2298-07-9 [chemicalbook.com]

- 3. 1-Amino-4-bromonaphthalene 97 2298-07-9 [sigmaaldrich.com]

- 4. 1-Naphthylamine CAS#: 134-32-7 [m.chemicalbook.com]

- 5. 1-Naphthylamine | 134-32-7 [chemicalbook.com]

- 6. Virtual Labs [mas-iiith.vlabs.ac.in]

- 7. Aniline - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

Technical Guide: Spectral Characterization & Handling of 4-Bromo-1-naphthalenamine HCl

Executive Summary & Chemical Identity[1][2]

4-Bromo-1-naphthalenamine (CAS: 2298-07-9), often utilized as its hydrochloride salt to enhance stability and water solubility, is a critical intermediate in the synthesis of azo dyes and pharmaceutical scaffolds. Its structural rigidity and halogen handle make it an ideal candidate for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling).

This guide provides a comprehensive spectral analysis, focusing on the differentiation between the free base and the hydrochloride salt, alongside rigorous handling protocols.

Chemical Identity Table[2]

| Property | Free Base | Hydrochloride Salt |

| IUPAC Name | 4-Bromonaphthalen-1-amine | 4-Bromonaphthalen-1-aminium chloride |

| CAS Number | 2298-07-9 | N/A (Often cited as 2298-07-9 HCl) |

| Molecular Formula | C₁₀H₈BrN | C₁₀H₉BrClN |

| Molecular Weight | 222.08 g/mol | 258.54 g/mol |

| Appearance | Crystalline solid (pink/violet) | Crystalline powder (white to off-white) |

| Solubility | Organic solvents (DCM, DMSO) | Water, Methanol, DMSO |

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The protonation of the primary amine significantly alters the chemical environment of the naphthalene ring, particularly at the C1 and C2 positions.

1H NMR Data (400 MHz, DMSO-d₆)

Note: Data below reflects the Free Base. The HCl salt exhibits a characteristic downfield shift for protons adjacent to the nitrogen.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| NH₂ | 5.80 - 6.00 | Broad Singlet | 2H | Disappears in D₂O shake; shifts to ~9-10 ppm as NH₃⁺ in HCl salt. |

| H-2 | 6.65 | Doublet (J=8.0 Hz) | 1H | Ortho to amine; highly shielded by electron donation (resonance). |

| H-3 | 7.62 | Doublet (J=8.0 Hz) | 1H | Ortho to bromine; deshielded by inductive effect of Br. |

| H-5, H-8 | 8.05 - 8.15 | Multiplet | 2H | Peri-positions; deshielded by ring current. |

| H-6, H-7 | 7.50 - 7.60 | Multiplet | 2H | Distal ring protons. |

Critical Insight (Salt Formation): Upon conversion to the HCl salt, the lone pair on the nitrogen is engaged in bonding (NH₃⁺). This removes the electron-donating resonance effect into the ring. Consequently, the H-2 signal will shift downfield (deshielding) significantly, often moving from ~6.65 ppm to >7.2 ppm.

13C NMR Data (100 MHz, DMSO-d₆)

| Carbon Type | Chemical Shift (δ, ppm) | Environment |

| C-1 (C-N) | 143.5 | Ipso-carbon attached to amine. |

| C-4 (C-Br) | 108.2 | Ipso-carbon attached to bromine. |

| Ar-C | 120.0 - 132.0 | Remaining aromatic carbons. |

Mass Spectrometry (MS)

The presence of Bromine provides a distinct isotopic signature essential for confirmation.

-

Ionization Mode: ESI+ or EI

-

Molecular Ion (M+): The spectrum will show a 1:1 ratio of peaks at m/z 221 (⁷⁹Br) and m/z 223 (⁸¹Br).

-

Fragmentation: Loss of HBr or Br radical is common in hard ionization techniques (EI).

Infrared Spectroscopy (FT-IR)

| Functional Group | Wavenumber (cm⁻¹) | Mode | Notes |

| N-H Stretch | 3300 - 3400 | Stretching | Doublet for primary amine (Free Base). Broadens significantly in HCl salt (NH₃⁺). |

| Ar-H Stretch | 3050 | Stretching | Weak aromatic C-H. |

| C=C Aromatic | 1580, 1500 | Stretching | Naphthalene ring skeletal vibrations. |

| C-N Stretch | 1250 - 1300 | Stretching | Strong intensity. |

| C-Br Stretch | 600 - 700 | Stretching | Characteristic fingerprint region band. |

Synthesis & Salt Formation Workflow

The synthesis of high-purity 4-bromo-1-naphthalenamine HCl requires a protection-deprotection strategy to prevent poly-bromination.

Figure 1: Step-wise synthesis pathway ensuring regioselectivity at the 4-position via steric control.

Experimental Protocols

Preparation of Analytical Samples (NMR)

Objective: Obtain a high-resolution spectrum free of solvent impurities.

-

Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6) for the HCl salt due to solubility constraints. CDCl₃ is suitable only for the free base.

-

Sample Mass: Weigh 5–10 mg of the solid into a clean vial.

-

Dissolution: Add 0.6 mL of deuterated solvent.

-

Tip: If the HCl salt is not dissolving, sonicate for 30 seconds. Do not heat above 40°C to avoid degradation.

-

-

Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts.

Conversion of Free Base to HCl Salt

Objective: Stabilize the amine for long-term storage.

-

Dissolve 1.0 g of 4-bromo-1-naphthalenamine (Free Base) in 10 mL of anhydrous Diethyl Ether or Ethanol.

-

Cool the solution to 0°C in an ice bath.

-

Dropwise add 2M HCl in Diethyl Ether (or concentrated aqueous HCl if using Ethanol) with vigorous stirring.

-

A white/off-white precipitate will form immediately.

-

Stir for 15 minutes.

-

Filter the solid under vacuum and wash with cold ether.

-

Dry under high vacuum to remove traces of HCl gas.

Quality Control & Impurity Profiling

Differentiation from the 5-bromo isomer is critical, as bromination conditions can yield regioisomers.

| Impurity | Detection Method | Key Differentiator |

| 5-Bromo-1-naphthalenamine | 1H NMR | Coupling constants of the aromatic multiplets differ; the 4-bromo isomer has a distinct para-coupling pattern absent in the 5-bromo (peri-substituted). |

| 1-Naphthylamine | HPLC / TLC | Lower retention time (more polar than brominated product). |

| Dibromo species | Mass Spec | Isotopic cluster changes to 1:2:1 (Br₂). |

Safety & Handling (SDS Summary)

Hazard Class: Acute Toxicity (Oral, Dermal, Inhalation). Signal Word: DANGER.

-

P-Codes:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The free base oxidizes (darkens) upon air exposure; the HCl salt is more stable but hygroscopic.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75303, 4-Bromo-1-naphthylamine. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 1-Naphthalenamine, 4-bromo-.[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Organic Syntheses. Naphthalene, 1-bromo-.[2][3] Coll. Vol. 1, p.121 (1941). (Reference for bromination methodology context). Retrieved from [Link]

Sources

1H NMR Spectrum of 4-Bromo-1-naphthalenamine: A Technical Guide

The following technical guide details the 1H NMR spectral analysis of 4-Bromo-1-naphthalenamine, structured for researchers and drug development professionals.

Introduction: The Scaffold in Medicinal Chemistry

4-Bromo-1-naphthalenamine (CAS: 2298-07-9) is a critical bifunctional building block in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its substituents: the electron-rich amino group (C1) facilitates nucleophilic attacks or Buchwald-Hartwig aminations, while the electron-withdrawing bromo group (C4) serves as an electrophilic handle for Suzuki-Miyaura or Sonogashira cross-couplings.[1]

Precise NMR characterization of this scaffold is essential to distinguish it from common regioisomers (e.g., 5-bromo or 2-bromo derivatives) generated during non-selective bromination of 1-naphthylamine.[1] This guide provides a self-validating spectral assignment workflow.

Experimental Methodology

To ensure reproducibility and minimize solvent-solute interaction artifacts, the following protocol is recommended.

Sample Preparation[1][2][3][4][5][6]

-

Solvent: Chloroform-d (

) is the standard solvent.[1] Dimethyl sulfoxide- -

Concentration: 10–15 mg of analyte in 0.6 mL of solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

at 7.26 ppm.[1]

Instrument Parameters

-

Frequency: Minimum 300 MHz; 400 MHz+ recommended for resolving the H6/H7 multiplets.

-

Pulse Sequence: Standard 1D proton with 30° pulse angle to ensure accurate integration of the relaxation-delayed aromatic protons.

Spectral Analysis & Assignment Logic

Structural Segmentation

The naphthalene ring is divided into two distinct magnetic environments:

-

Ring A (Substituted): Contains protons H2 and H3.[1]

-

Ring B (Unsubstituted): Contains protons H5, H6, H7, and H8.

Chemical Shift Assignment (CDCl )

The spectrum is characterized by a high-field doublet (H2), a mid-field doublet (H3), and a low-field deshielded cluster (Ring B).[1]

| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H2 | 6.72 | Doublet (d) | 8.0 | Shielded: Ortho to the electron-donating |

| H3 | 7.62 | Doublet (d) | 8.0 | Deshielded: Ortho to the |

| H6, H7 | 7.54 – 7.60 | Multiplet (m) | - | Remote: Located on the unsubstituted ring; typical aromatic naphthalene range.[1] |

| H8 | 7.80 – 7.90 | Multiplet (m) | 8.0 (approx) | Peri-Effect: Peri to the |

| H5 | 8.20 – 8.28 | Multiplet/dd | 8.0, 1.5 | Strongly Deshielded: Peri to the bulky |

| -NH | 4.10 – 4.50 | Broad Singlet | - | Exchangeable: Position varies with concentration and H-bonding.[1] Shifts to ~5.8 ppm in DMSO- |

> Note: Chemical shift values are synthesized from high-field analogues (e.g., 2-allyl-4-bromo-1-naphthylamine) and standard substituent effects [1, 2].[1]

Mechanistic Causality of Shifts

-

The H2/H3 Ortho Coupling: The definitive diagnostic feature is the pair of doublets with a coupling constant (

) of ~8.0 Hz. This confirms the 1,4-substitution pattern on Ring A. If the Br were at position 2, H3 and H4 would show meta-coupling or different splitting.[1] -

The Peri-Proton Deshielding (H5): The proton at C5 is spatially proximate to the C4-Bromine.[1] The lone pair repulsion and steric bulk of bromine cause a "peri-effect," shifting H5 to >8.2 ppm, distinct from the other aromatic protons.

Visualization: Assignment Logic Flow

The following diagram illustrates the logical pathway for validating the structure based on spectral data.

Caption: Logic flow for structurally validating 4-Bromo-1-naphthalenamine via 1H NMR features.

Structural Validation & Troubleshooting

Self-Validating Protocols[1]

-

D

O Shake: To confirm the amino group, add 1-2 drops of D -

COSY (Correlation Spectroscopy): Run a 2D COSY experiment.

-

Validation: The doublet at 6.72 ppm (H2) must show a cross-peak only with the doublet at 7.62 ppm (H3).

-

Ring B: H5 will show coupling to H6, but H5 (peri) is often distinct enough to be isolated.

-

Common Impurities[1][2][7]

-

1-Naphthylamine: Lack of Br.[1] Look for a triplet at C4 (approx 7.4 ppm) instead of a substituted carbon.[1][2]

-

Oxidation Products: Naphthylamines oxidize easily to purple/black tars (iminoquinones).[1] Appearance of broad, paramagnetic-broadened baselines indicates degradation.[1] Store samples in the dark under inert atmosphere.

References

-

Gómez-Ayala, S., et al. (2015).[1] "Synthesis, anti-parasitic activity and QSAR study of a new library of polysubstituted tetrahydronaphtho[1,2-b]azepines." Medicinal Chemistry Research, 24, 1-15.[1] (Data extrapolated from 2-allyl-N-benzyl-4-bromo-1-naphthylamine analogue).[1]

-

Patil, R., et al. (2021). "1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones." Heliyon, 7(1), e06044. (Reference for substituent effects on naphthalene systems).

-

ChemicalBook.[1] (n.d.). "4-Bromo-1-naphthylamine NMR Spectrum Data." (Confirmation of commercial availability and spectral existence).

Sources

13C NMR of 4-Bromo-1-naphthalenamine HCl: A Technical Guide

This guide details the 13C NMR characterization of 4-Bromo-1-naphthalenamine Hydrochloride , a critical intermediate in the synthesis of dyes and pharmaceutical scaffolds. It synthesizes theoretical prediction with practical experimental protocols, addressing the specific challenges of analyzing hydrochloride salts.

Executive Summary

4-Bromo-1-naphthalenamine HCl (CAS: 6268-37-7 for salt; 2298-07-9 for free base) presents a unique spectroscopic profile due to the interplay between the electron-withdrawing ammonium group (

Structural Analysis & Theoretical Prediction

The 13C NMR spectrum of this molecule is defined by the naphthalene core symmetry broken by 1,4-substitution.

The Protonation Effect (Free Base vs. HCl Salt)

A common error in analyzing amine salts is referencing free-base literature values. Protonation significantly alters the electronic environment:

-

Free Base (

): Strong resonance donation shields the ortho (C2) and para (C4) carbons. The ipso carbon (C1) is deshielded (~142 ppm). -

HCl Salt (

): Protonation eliminates resonance donation. The inductive withdrawal (-

C1 (Ipso): Significant Upfield Shift (Shielding) (

ppm vs free base). -

C2 (Ortho) & C4 (Para): Significant Downfield Shift (Deshielding) as electron density is removed.

-

The Bromine Effect (Heavy Atom)

Bromine at C4 introduces a Heavy Atom Effect , causing an anomalous Upfield Shift (Shielding) of the attached carbon (C4) by approximately 5–10 ppm, often placing it in the 110–120 ppm range despite being aromatic.

Predicted Chemical Shifts (DMSO-d6)

Note: Values are derived from substituent additivity rules applied to the naphthalene core.

| Carbon Position | Assignment Logic | Predicted Shift ( | Signal Type |

| C1 (C-N) | Ipso to | 126.0 – 129.0 | Quaternary (weak) |

| C2 | Ortho to | 122.0 – 125.0 | CH (Strong) |

| C3 | Meta to | 128.0 – 130.0 | CH (Strong) |

| C4 (C-Br) | Ipso to Br; Shielded by Heavy Atom Effect. | 118.0 – 121.0 | Quaternary (weak) |

| C5, C6, C7, C8 | Distal Ring; Less affected by substitution. | 126.0 – 129.0 | CH (Strong) |

| C9, C10 | Bridgehead Carbons. | 130.0 – 134.0 | Quaternary (weak) |

Experimental Protocol

Reagents & Materials

-

Analyte: 4-Bromo-1-naphthalenamine HCl (>98% purity).

-

Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.

-

Why DMSO-d6? Hydrochloride salts are often insoluble in CDCl3. DMSO ensures full solubility and prevents aggregation.

-

-

Tube: 5mm High-Precision NMR Tube (Wilmad 507-PP or equivalent).

Sample Preparation Workflow

The following diagram illustrates the critical path for artifact-free sample preparation.

Figure 1: Sample preparation workflow ensuring homogeneity and solubility for salt forms.

Acquisition Parameters (Standard 400 MHz Instrument)

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).

-

Relaxation Delay (D1): 2.0 – 3.0 seconds (Essential for quaternary carbons C1, C4, C9, C10 to relax).

-

Number of Scans (NS): Minimum 1024 (Carbon sensitivity is low; salts often have lower molar concentrations).

-

Spectral Width: 240 ppm (-20 to 220 ppm).

-

Temperature: 298 K (25°C).

Data Analysis & Assignment Logic

Distinguishing C-Br vs. C-N

The most critical assignment is distinguishing the two substituted carbons. Use the following logic tree:

Figure 2: Logic tree for assigning quaternary carbons based on chemical shift regions.

Common Impurities[1]

-

DMSO-d6 (Septet):

ppm. -

Water (Broad Singlet): Not visible in 13C, but affects shimming.

-

Ethanol/Isopropanol: Common recrystallization solvents. Look for peaks at 18/58 ppm (EtOH) or 25/64 ppm (IPA).

References

-

SDBS Spectral Database for Organic Compounds . 1-Naphthylamine 13C NMR Data. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

-

PubChem . 4-Bromo-1-naphthalenamine Compound Summary. National Library of Medicine. Available at: [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Technical Guide: FT-IR Characterization of 4-Bromo-1-naphthalenamine

The following technical guide details the FT-IR spectral characterization of 4-Bromo-1-naphthalenamine. It is structured to provide researchers with a self-validating protocol for confirming compound identity and purity.[1]

Compound: 4-Bromo-1-naphthalenamine (4-Bromo-1-naphthylamine) CAS: 2298-07-9 Formula: C₁₀H₈BrN Molecular Weight: 222.08 g/mol [1]

Executive Summary

4-Bromo-1-naphthalenamine is a critical intermediate in the synthesis of azo dyes and pharmaceutical scaffolds (e.g., quinazoline derivatives).[1] Its infrared spectrum is dominated by the interplay between the electron-donating primary amine (-NH₂) and the electron-withdrawing bromine substituent on the naphthalene core. This guide provides a mechanistic breakdown of the spectral features, focusing on the diagnostic 1,4-disubstitution pattern that distinguishes it from other isomers.

Experimental Methodology

To ensure high-fidelity spectral acquisition, the following protocols are recommended. 4-Bromo-1-naphthalenamine is a solid (MP: ~102–106 °C); therefore, solid-state sampling is required.[1]

A. Sample Preparation Protocols

Method 1: Attenuated Total Reflectance (ATR) [1]

-

Best for: Rapid quality control and purity checks.

-

Crystal Selection: Diamond or ZnSe (Diamond preferred for durability).[1]

-

Protocol:

-

Place ~5 mg of crystalline sample onto the ATR crystal.[1]

-

Apply high pressure using the anvil to ensure intimate contact (critical for minimizing air gaps which cause weak bands).[1]

-

Correction: Apply an ATR correction algorithm (software-side) to account for the depth of penetration (

) variance across wavenumbers, especially if comparing to transmission library spectra.

-

Method 2: KBr Pellet (Transmission)

-

Best for: High-resolution structural elucidation and resolving weak overtone bands.[1]

-

Protocol:

-

Mix 2 mg of sample with 200 mg of spectroscopic-grade KBr (dried at 110°C).

-

Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect scattering.

-

Press at 10 tons for 2 minutes to form a transparent disc.

-

Blanking: Collect a background spectrum of a pure KBr pellet before the sample.[1]

-

B. Acquisition Workflow

Figure 1: Standardized workflow for acquiring reproducible FT-IR data for solid aromatic amines.

Spectral Analysis & Assignments

The spectrum of 4-Bromo-1-naphthalenamine can be divided into three diagnostic regions. The assignments below synthesize data from structural analogues (1-naphthylamine) and halogenated aromatic principles.

Region 1: High Frequency (3500 – 2800 cm⁻¹)

This region confirms the presence of the primary amine and the aromatic core.

-

N-H Stretching (Doublet): As a primary amine, the -NH₂ group exhibits two distinct bands due to vibrational coupling.[1]

-

Aromatic C-H Stretching: Multiple weak bands appearing just above 3000 cm⁻¹ (typically 3010–3060 cm⁻¹).[1] This confirms the unsaturated aromatic ring system.[1]

Region 2: The Fingerprint Region (1650 – 1000 cm⁻¹)

This region contains the skeletal vibrations and is unique to the specific isomer.

-

N-H Bending (Scissoring): A medium-to-strong band at 1610–1630 cm⁻¹ .[1] This is the "scissoring" deformation of the NH₂ group, often overlapping with ring breathing modes.

-

Aromatic Ring Breathing (C=C): Distinct sharp bands at ~1580 cm⁻¹ and ~1500 cm⁻¹ .[1] The 1580 cm⁻¹ band is often enhanced by conjugation with the amine lone pair.[1]

-

C-N Stretching: A strong, diagnostic band at 1280–1340 cm⁻¹ .[1] The resonance interaction between the nitrogen lone pair and the naphthalene ring increases the C-N bond order, shifting this peak to a higher frequency than aliphatic amines (normally <1250 cm⁻¹).

Region 3: Low Frequency & Substitution Patterns (1000 – 400 cm⁻¹)

This is the most critical region for distinguishing 4-bromo-1-naphthalenamine from other isomers (e.g., 2-bromo-1-naphthalenamine).[1]

-

Out-of-Plane (OOP) C-H Bending: The substitution pattern is defined by the remaining hydrogen atoms on the rings.

-

C-Br Stretching: The heavy bromine atom creates a low-frequency stretch, typically found between 500–650 cm⁻¹ .[1] While often obscured in the fingerprint, it is a definitive marker for the halogen.

Consolidated Data Table

| Frequency (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3430 – 3450 | Medium | N-H (Asym) | Primary Amine Asymmetric Stretch |

| 3340 – 3370 | Medium | N-H (Sym) | Primary Amine Symmetric Stretch |

| 3010 – 3060 | Weak | C-H (Ar) | Aromatic Ring C-H Stretch |

| 1610 – 1630 | Strong | N-H Bend | NH₂ Scissoring |

| 1580, 1500 | Strong | C=C | Aromatic Ring Skeletal Vibrations |

| 1280 – 1340 | Strong | C-N | Aryl C-N Stretch |

| 800 – 840 | Strong | C-H (OOP) | 2 Adjacent Hydrogens (Substituted Ring) |

| 740 – 770 | Strong | C-H (OOP) | 4 Adjacent Hydrogens (Unsubstituted Ring) |

| 500 – 650 | Med/Weak | C-Br | Carbon-Bromine Stretch |

Interpretation Logic Tree

Use the following logic flow to validate the spectrum of an unknown sample suspected to be 4-Bromo-1-naphthalenamine.

Figure 2: Decision tree for spectral validation of 4-Bromo-1-naphthalenamine.

References

-

National Institute of Standards and Technology (NIST). 1-Naphthalenamine, 4-bromo- Mass Spectrum & Data.[1] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1]

-

Senthilkumar, S., et al. "Synthesis and Microbial Activity of Novel Quinazoline Derivatives."[1] International Journal of ChemTech Research, vol. 8, no. 1, 2015, pp. 164-169.[1][3] (Provides IR characterization of the methyl ester derivative, confirming NH stretch at 3436 cm⁻¹).

-

SpectraBase. 4-Bromo-1-naphthalenamine IR Spectra Records.[1] Wiley Science Solutions.[1][4] Available at: [Link][1]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-1-naphthalenamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive examination of the mass spectrometric behavior of 4-Bromo-1-naphthalenamine, a crucial molecule in synthetic organic chemistry and drug discovery. Understanding its fragmentation patterns is paramount for its unambiguous identification and for monitoring its presence in complex matrices. This document will delve into the theoretical underpinnings of its ionization and fragmentation, provide practical experimental protocols, and offer expert insights into the interpretation of its mass spectrum.

Introduction: The Significance of 4-Bromo-1-naphthalenamine

4-Bromo-1-naphthalenamine serves as a versatile building block in the synthesis of a wide array of more complex molecules. Its unique structure, featuring a naphthalene core, a primary amine, and a bromine substituent, imparts specific reactivity that is harnessed in the development of pharmaceuticals, agrochemicals, and dyes. The precise characterization of this compound is therefore a critical step in ensuring the quality and purity of downstream products. Mass spectrometry, with its high sensitivity and specificity, stands as the premier analytical technique for this purpose.

Foundational Principles of Ionization and Fragmentation

The mass spectrum of an organic molecule is a unique fingerprint, revealing its molecular weight and providing clues to its structure through the pattern of fragment ions. For 4-Bromo-1-naphthalenamine, several key principles govern its behavior in the mass spectrometer.

Ionization: The Initial Step

Electron Ionization (EI) is the most common ionization technique for the analysis of relatively non-polar and volatile compounds like 4-Bromo-1-naphthalenamine. In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a molecular ion (M radical cation, M•+).

The Nitrogen Rule

The presence of a single nitrogen atom in 4-Bromo-1-naphthalenamine dictates that its nominal molecular weight will be an odd number. However, due to the presence of the bromine atom, the molecular weight is 222.08 g/mol . The nitrogen rule is a useful heuristic that can aid in the interpretation of mass spectra of unknown compounds. For molecules containing only C, H, O, S, and halogens, an even nominal molecular weight suggests the presence of an even number of nitrogen atoms (or zero).

Isotopic Abundance: The Bromine Signature

A key feature in the mass spectrum of 4-Bromo-1-naphthalenamine is the isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, with a near 1:1 natural abundance.[1][2][3] This results in a characteristic "doublet" for the molecular ion peak and any fragment ions containing the bromine atom, with the peaks separated by 2 m/z units and having roughly equal intensity. This isotopic signature is a powerful diagnostic tool for identifying bromine-containing compounds.

Decoding the Mass Spectrum of 4-Bromo-1-naphthalenamine

The fragmentation of the 4-Bromo-1-naphthalenamine molecular ion is a complex process that can be rationalized by considering the relative stabilities of the resulting ions and neutral losses. The most prominent peaks in the EI mass spectrum are observed at m/z 223, 221, 142, 115, and 89.

The Molecular Ion Peak

The molecular ion peak is observed as a doublet at m/z 221 and 223, corresponding to the [C10H879BrN]•+ and [C10H881BrN]•+ ions, respectively. The high intensity of the molecular ion peak is characteristic of aromatic compounds, which can delocalize the positive charge and radical, thereby stabilizing the ion.

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion proceeds through several key pathways:

-

Loss of a Bromine Radical: The cleavage of the C-Br bond results in the formation of the naphthalenamine radical cation at m/z 142. This is a common fragmentation pathway for halogenated aromatic compounds.

[C10H8BrN]•+ → [C10H8N]+ + Br• (m/z 142)

-

Loss of HCN: A characteristic fragmentation of aromatic amines is the loss of a neutral molecule of hydrogen cyanide (HCN).[4] This likely proceeds through a rearrangement of the naphthalenamine cation.

[C10H8N]+ → [C9H7]+ + HCN (m/z 115)

-

Formation of the Naphthyl Cation: Subsequent fragmentation of the m/z 115 ion can lead to the formation of the naphthyl cation through the loss of an amino group radical.

[C10H8N]+ → [C10H7]+ + NH• (m/z 127) - While not a major reported fragment, this is a plausible pathway.

-

Formation of a Didehydroazepine-type Ion: The loss of a bromine radical followed by the expulsion of HCN can lead to the formation of a highly unsaturated species at m/z 115. A further loss of a C2H2 molecule (acetylene) can result in an ion at m/z 89.

[C9H7]+ → [C7H5]+ + C2H2 (m/z 89)

The proposed fragmentation pathway is illustrated in the following diagram:

Sources

Technical Guide: Crystal Structure & Supramolecular Architecture of 4-Bromo-1-naphthalenamine Derivatives

This guide is structured as a technical whitepaper designed for researchers in crystal engineering and medicinal chemistry. It synthesizes specific crystallographic data, synthetic protocols, and supramolecular analysis of 4-Bromo-1-naphthalenamine and its derivatives.

Executive Summary

4-Bromo-1-naphthalenamine (4-BNA) represents a critical scaffold in crystal engineering due to its bifunctional nature. It possesses a hard hydrogen-bond donor (

Structural Significance & Molecular Geometry

The 4-BNA molecule (

Electronic Landscape

-

Dipole Moment: The vectors of the amine and bromine groups are roughly antiparallel but do not cancel, creating a permanent dipole that drives lattice alignment.

-

Naphthalene Core: Provides a large surface area for

stacking, typically with centroid-to-centroid distances of 3.6–3.8 Å in derivative structures. -

Substituent Effects:

-

C(1)–N(1) Bond: Exhibits partial double-bond character due to resonance with the ring.

-

C(4)–Br(1) Bond: Acts as a "sigma-hole" donor, capable of forming linear

halogen bonds.

-

Synthetic Pathways & Crystallization Protocols

High-quality single crystals are a prerequisite for XRD analysis. The following protocols outline the synthesis of the parent scaffold and the generation of supramolecular derivatives (cocrystals).

Synthesis of 4-Bromo-1-naphthalenamine

The synthesis relies on the hydrolysis of the acetamido-protected precursor to prevent over-bromination or oxidation of the free amine.

Protocol:

-

Dissolution: Dissolve 1-(acetylamino)-4-bromonaphthalene in 95% ethanol (30% w/v concentration).

-

Hydrolysis: Add concentrated HCl (50 mL per 100 mL solution).

-

Reflux: Heat at 80°C for 6 hours.

-

Isolation: Cool to precipitate the amine hydrochloride or neutralize with base to obtain the free amine.

-

Purification: Recrystallize from ethanol/water (1:1) to yield white to pale violet needles.

Cocrystallization Workflow (Case Study: TNT Complex)

One of the most significant structural applications of 4-BNA is its ability to desensitize TNT via cocrystallization.

Figure 1: Workflow for the synthesis and cocrystallization of 4-BNA derivatives, highlighting the assembly forces.

Crystallographic Characterization

The following data summarizes the structural parameters observed in 4-BNA derivatives, specifically comparing the covalent Schiff base derivatives and supramolecular cocrystals.

Comparative Crystal Data

| Parameter | 4-BNA:TNT Cocrystal [1] | Schiff Base Derivative (Generic) [2] |

| Crystal System | Monoclinic | Monoclinic / Triclinic |

| Space Group | ||

| Interaction Motif | 3D Network (H-bond + Halogen) | 1D Chains or Dimers |

| ~3.4 - 3.5 Å (Slipped stack) | ~3.6 - 3.8 Å | |

| Primary H-Bond | ||

| Halogen Bond |

Key Interaction Metrics

-

Hydrogen Bonding: In the TNT cocrystal, the amino group of 4-BNA acts as a donor to the nitro group oxygen of TNT. The

distance is typically 2.9–3.1 Å , indicating a moderate electrostatic interaction. -

Halogen Bonding: The bromine atom participates in structure-directing interactions.[3] In nitro-rich environments,

interactions are observed with distances significantly less than the sum of van der Waals radii (approx 3.37 Å), often around 2.98 Å .

Supramolecular Architecture & Hirshfeld Surface Analysis

To understand the stability of these crystals, we employ Hirshfeld surface analysis.[1][2][4] This technique maps the electron density boundary of the molecule to visualize close contacts.

Interaction Hierarchy

The crystal packing is not random; it follows a hierarchy of energetic stability:

-

Primary: Classical Hydrogen Bonds (

). -

Secondary:

Stacking (Naphthalene/Benzene overlap). -

Tertiary: Halogen Bonding (

) and weak

Hirshfeld Surface Contributions

Analysis of 4-BNA cocrystals reveals the percentage contribution of interatomic contacts to the total surface area:

| Contact Type | Contribution (%) | Significance |

| H | ~30 - 35% | Dispersive packing forces (Van der Waals). |

| O | ~20 - 25% | Dominant electrostatic anchor (Nitro-Amine). |

| C | ~10 - 15% | |

| Br | ~5 - 8% | Directional "lock" stabilizing the lattice. |

Structural Logic Map

The following diagram illustrates how the functional groups of 4-BNA dictate the final lattice architecture.

Figure 2: Supramolecular interaction map showing how molecular features translate to macroscopic crystal properties.

References

-

Sen, N. (2020). "A new cocrystal explosive trinitrotoluene (TNT):1-amino-4-bromonaphthalene with reduced sensitivity."[2] Turkish Journal of Chemistry, 44, 156-164.

-

Jian, L. (2011). "Synthesis and Structural Characterization of (E)-N-(4-(diethylamino)benzylidene)naphthalen-1-amine." Asian Journal of Chemistry, 23(12), 5363-5365.

-

ChemicalBook. "4-Bromo-1-naphthylamine Product & Synthesis Data."

-

PubChem. "4-bromonaphthalen-1-amine (Compound)." National Library of Medicine.

Sources

- 1. scispace.com [scispace.com]

- 2. "A new cocrystal explosive trinitrotoluene (TNT):1-amino-4-bromonaphtha" by NİLGÜN ŞEN [journals.tubitak.gov.tr]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure, Hirshfeld surface analysis, intermolecular interaction energies, energy frameworks and DFT calculations of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 4-Bromo-1-naphthalenamine HCl

[1][2]

Part 1: Executive Technical Summary

Compound Identity:

-

IUPAC Name: 4-Bromonaphthalen-1-amine hydrochloride[1][2][3]

-

Synonyms: 1-Amino-4-bromonaphthalene HCl; 4-Bromo-1-naphthylamine HCl[1][2][3]

-

CAS Number: 2298-07-9 (applies to Free Base); Note: The specific HCl salt form does not have a widely assigned unique CAS number in public chemical registries.[1][2] Safety protocols must bridge data from the free base and the parent structure, 1-Naphthalenamine (CAS 134-32-7).[1][2]

-

Molecular Formula: C₁₀H₈BrN[3] · HCl

-

Molecular Weight: ~258.54 g/mol (Salt); 222.08 g/mol (Free Base)[1][2]

Operational Risk Profile: 4-Bromo-1-naphthalenamine HCl presents a dual-hazard profile: the acute corrosivity/irritation typical of halogenated amine salts and the chronic carcinogenic potential associated with the naphthylamine scaffold.[1][2][3] While the 4-bromo substituent reduces volatility compared to the parent 1-naphthylamine, it does not eliminate the genotoxic risk.[1][2] Strict containment (OEB 4/5 equivalent) is recommended. [1][2]

Part 2: Risk Assessment & Toxicology (The "Why")

Structural Activity Relationship (SAR) Alerts

Researchers must treat this compound as a suspected carcinogen .[1][2][3] The core structure is 1-naphthylamine, a known human carcinogen (OSHA regulated).[1][2][4] The addition of the bromine atom at the 4-position modifies metabolic activation pathways but does not guarantee safety.[1][2]

-

Metabolic Activation: Aromatic amines require N-hydroxylation (via CYP450 enzymes) to become genotoxic.[1][2][3] The 4-position blockage by Bromine prevents para-hydroxylation, potentially shifting metabolism to other ring positions or N-oxidation, maintaining the risk of DNA adduct formation.[1][2]

-

HCl Salt Factor: The hydrochloride salt is significantly more water-soluble than the free base.[1][2] This increases bioavailability upon mucous membrane contact (eyes, lungs) and facilitates rapid systemic absorption if inhaled as dust.[1][2]

GHS Hazard Classification (derived from Free Base & Analogues)

| Hazard Class | Category | Hazard Statement | Mechanism |

| Carcinogenicity | 1B (Suspected) | H350: May cause cancer | DNA intercalation/adducts after metabolic activation.[1][2][3] |

| Acute Toxicity | 4 (Oral/Dermal) | H302/H312: Harmful if swallowed/skin contact | Methemoglobinemia potential (oxidation of hemoglobin).[1][2][3] |